molecular formula C10H12N2O4 B15369279 4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid CAS No. 91716-06-2

4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid

Cat. No.: B15369279
CAS No.: 91716-06-2
M. Wt: 224.21 g/mol
InChI Key: PSCZENYAMBWONI-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid is a pyridine derivative with a complex substitution pattern. Its structure includes:

  • Position 2: Ethyl group (C₂H₅)
  • Position 3: Carboxylic acid (COOH)
  • Position 4: Carbamoyl group (CONH₂)
  • Position 5: Hydroxyl group (OH)
  • Position 6: Methyl group (CH₃)

This combination of substituents confers unique physicochemical properties, balancing polar (carbamoyl, hydroxyl, carboxylic acid) and non-polar (ethyl, methyl) functionalities.

Properties

CAS No.

91716-06-2

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

4-carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c1-3-5-6(10(15)16)7(9(11)14)8(13)4(2)12-5/h13H,3H2,1-2H3,(H2,11,14)(H,15,16)

InChI Key

PSCZENYAMBWONI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=C1C(=O)O)C(=O)N)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name (Reference) Core Ring Position 2 Position 3 Position 4 Position 5 Position 6 Notable Features
Target Compound Pyridine Ethyl COOH CONH₂ OH CH₃ Multiple functional groups
5-Hydroxy-6-methylpyridine-3-carboxylic acid Pyridine H COOH H OH CH₃ Simpler substitution pattern
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl - COOH - CH₃ Pyrimidine core, lacks hydroxyl
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid Pyridine H COOH H Aryl-Cl-CH₃ NH₂ Bulky aryl substitution at C5
Key Observations:

Core Heterocycle :

  • The pyrimidine analog () has a two-nitrogen ring, altering electronic properties (e.g., increased basicity) compared to pyridine derivatives.
  • Pyridine-based compounds (target, ) share a single nitrogen, influencing solubility and hydrogen-bonding capacity.

Functional Groups: Ethyl at C2: Unique to the target compound, enhancing lipophilicity compared to H () or Cl (). Aryl Substitution in : The bulky 4-chloro-3-methylphenyl group at C5 likely reduces solubility compared to the target’s hydroxyl and methyl groups.

Physicochemical and Functional Implications

Solubility:
  • The target compound’s carbamoyl and hydroxyl groups enhance water solubility compared to (lacks hydroxyl) and (bulky aryl group).
Acidity:
  • The carboxylic acid at C3 in all pyridine derivatives is influenced by neighboring substituents.
Stability:
  • The hydroxyl group at C5 in the target and could render them susceptible to oxidation, especially under acidic or basic conditions. In contrast, (Cl at C2) and (NH₂ at C6) may exhibit different degradation pathways.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous biological datasets?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Machine learning algorithms (e.g., random forests) can identify confounding variables in high-throughput screens .

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